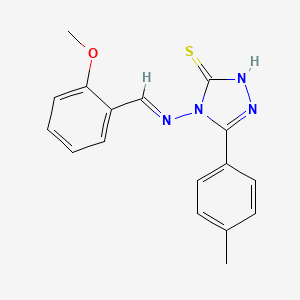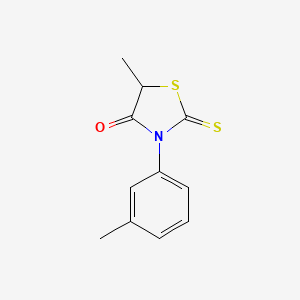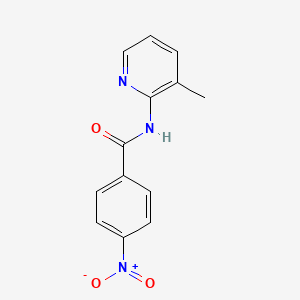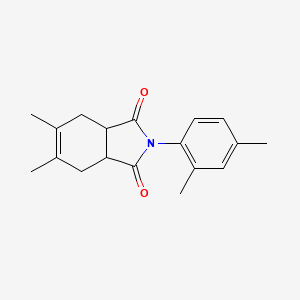
(9Z)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is a complex organic compound with the molecular formula C14H7N3O7 It is known for its unique structure, which includes a fluorene backbone with hydroxyimino and dinitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID typically involves multiple steps, starting from fluorene derivatives. Common synthetic routes include nitration, oxidation, and hydroxyimino formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing robust equipment to handle the reactive intermediates. The production methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions include various fluorene derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The hydroxyimino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-HYDROXYIMINO-9H-FLUORENE-4-CARBOXYLIC ACID
- 9-HYDROXYIMINO-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONIC ACID
- 9-HYDROXYIMINO-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is unique due to its specific functional groups and their arrangement on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H7N3O7 |
|---|---|
Poids moléculaire |
329.22 g/mol |
Nom IUPAC |
(9Z)-9-hydroxyimino-2,7-dinitrofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H7N3O7/c18-14(19)11-5-7(17(23)24)4-10-12(11)8-2-1-6(16(21)22)3-9(8)13(10)15-20/h1-5,20H,(H,18,19)/b15-13- |
Clé InChI |
XZJGHMGXVLOYSQ-SQFISAMPSA-N |
SMILES isomérique |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N/O)/C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)



![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997498.png)


![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
